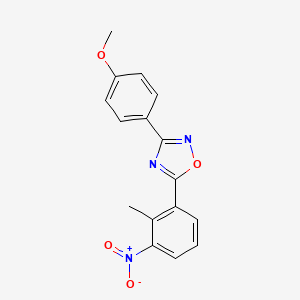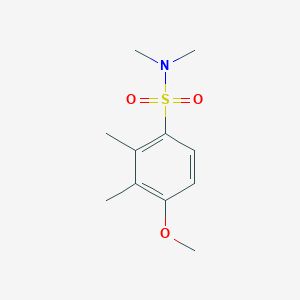
N-(3-nitrophenyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(3-nitrophenyl)-2-phenoxyacetamide and its derivatives has been explored through various methods, including alkylation, nitration, and the use of catalytic systems. For example, a study detailed the synthesis of related compounds through alkylation and nitration processes, achieving significant yields under optimized conditions (Zhang Da-yang, 2004). Another approach involves the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes to form derivatives of N-(3-nitrophenyl)-2-phenoxyacetamide in a one-pot synthesis, highlighting the efficiency and selectivity of the process (A. Vavasori, Marco Capponi, L. Ronchin, 2023).
Molecular Structure Analysis
The molecular structure and conformation of N-(3-nitrophenyl)-2-phenoxyacetamide derivatives have been characterized using various spectroscopic techniques. Studies reveal the coplanar arrangement of the nitro-substituted benzene ring due to intramolecular hydrogen-bond interactions, showcasing the compound's stereochemistry and molecular dynamics (Huoming Li, Jin-Long Wu, 2010).
Chemical Reactions and Properties
N-(3-nitrophenyl)-2-phenoxyacetamide participates in various chemical reactions, demonstrating its versatile reactivity. For instance, the Rh(III)-catalyzed unsymmetrical C-H alkylation and amidation reactions of N-phenoxyacetamides with diazo compounds show the compound's ability to undergo difunctionalization, offering new pathways for chemical synthesis (Yunxiang Wu et al., 2018).
Physical Properties Analysis
The physical properties of N-(3-nitrophenyl)-2-phenoxyacetamide derivatives, such as solubility, melting point, and stability, are crucial for their application in various domains. While specific studies on these properties were not directly found, it is known that the functional groups present in these compounds play a significant role in determining their physical behavior.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interactions with other substances, define the applicability of N-(3-nitrophenyl)-2-phenoxyacetamide in chemical reactions and as potential intermediates in pharmaceuticals and materials science. The compound's stability and reactivity, especially in the context of nitro and phenoxy groups, have been explored to a certain extent, indicating its potential for further chemical modifications and applications (M. Gemborys, G. Gribble, G. Mudge, 1978).
Applications De Recherche Scientifique
Anticancer, Anti-Inflammatory, and Analgesic Activities
N-(3-nitrophenyl)-2-phenoxyacetamide derivatives have shown promising results in the field of medicinal chemistry, particularly in anticancer, anti-inflammatory, and analgesic applications. A study by Rani, Pal, Hegde, and Hashim (2014) explored the anticancer activity of these compounds against breast cancer and neuroblastoma cell lines. They found that certain derivatives, especially those with halogens on the aromatic ring, exhibited significant anticancer and anti-inflammatory activities. One compound, in particular, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, was highlighted for its potential therapeutic applications due to its combined anticancer, anti-inflammatory, and analgesic effects (Rani, Pal, Hegde, & Hashim, 2014).
Photocatalytic Degradation Studies
In environmental chemistry, studies on the photocatalytic degradation of related compounds like acetaminophen have provided insights into the removal of pharmaceutical contaminants. Jallouli, Elghniji, Trabelsi, and Ksibi (2017) investigated the degradation of acetaminophen using TiO2 nanoparticles under UV light, revealing efficient photodegradation and mineralization pathways. This research could potentially guide the development of methods for mitigating environmental contamination by similar compounds (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
Chemoselective Acetylation in Drug Synthesis
The field of organic synthesis, especially in drug development, has utilized derivatives like N-(2-hydroxyphenyl)acetamide. Magadum and Yadav (2018) focused on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase. Their research contributes to the synthesis of intermediates for antimalarial drugs, highlighting the potential of N-(3-nitrophenyl)-2-phenoxyacetamide derivatives in synthesizing bioactive molecules (Magadum & Yadav, 2018).
Environmental Biotransformation
In environmental microbiology, the biotransformation of phenolic compounds, including nitrophenols, has been studied. Kitagawa, Kimura, and Kamagata (2004) identified and characterized a gene cluster responsible for the degradation of p-nitrophenol in the bacterium Rhodococcus opacus. This research offers insights into microbial pathways for decomposing environmental contaminants and could be relevant to the biodegradation of similar compounds like N-(3-nitrophenyl)-2-phenoxyacetamide (Kitagawa, Kimura, & Kamagata, 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-nitrophenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-14(10-20-13-7-2-1-3-8-13)15-11-5-4-6-12(9-11)16(18)19/h1-9H,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKUIXGMWVKQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-2,3-dimethyl-N-[(3R)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5542904.png)

![N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5542917.png)
![3-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylbenzamide](/img/structure/B5542919.png)
![4-methyl-3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5542922.png)

![N-(2,6-dimethylphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5542942.png)

![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5542965.png)
![2-anilino-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5542973.png)


![1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5542992.png)
![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5543006.png)